2,3-dinor-8-epi-prostaglandin F2alpha
Overview
Description
2,3-Dinor-8-epi-prostaglandin F2alpha is a prostanoid, a type of compound derived from prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This specific compound is a metabolite of 8-iso-prostaglandin F2alpha, which is formed through non-enzymatic lipid peroxidation of arachidonic acid .
Scientific Research Applications
2,3-Dinor-8-epi-prostaglandin F2alpha has several applications in scientific research:
Chemistry: Used as a marker for oxidative stress and lipid peroxidation studies.
Biology: Helps in understanding the metabolic pathways of prostaglandins in mammals.
Medicine: Investigated for its role in various diseases, including cardiovascular diseases and inflammatory conditions.
Industry: Utilized in the development of assays and diagnostic tools for oxidative stress markers
Mechanism of Action
Target of Action
2,3-dinor-8-epi-prostaglandin F2alpha is a metabolite of 8-iso Prostaglandin F2alpha (8-iso PGF2alpha), a prostaglandin-like product of non-specific lipid peroxidation . It is a prostanoid , a group of bioactive lipids that mediate a variety of physiological responses and pathological processes.
Mode of Action
It is known to be a product of non-specific lipid peroxidation . This suggests that it may interact with its targets in a similar manner to other prostaglandins, by binding to and activating specific prostaglandin receptors.
Biochemical Pathways
This compound is a metabolite of 8-iso Prostaglandin F2alpha (8-iso PGF2alpha). In humans and rats, exogenously infused 8-iso PGF2alpha is converted to 2,3-dinor-8-iso PGF1alpha and 2,3-dinor-8-iso PGF2alpha . Rat hepatocytes further metabolize 8-iso PGF2alpha to another β-oxidation product, 2,3,4,5-tetranor-8-iso PGF2alpha .
Pharmacokinetics
It is known that 2,3-dinor-8-iso pgf2alpha is present in normal human urine at concentrations of 200-300 pg/ml
Result of Action
It is known that its concentration is increased in conditions of oxidative injury (for example, smoking), and correlates well with that of the parent isoprostane, 8-iso pgf2alpha . This suggests that it may play a role in oxidative stress and related pathological processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, conditions of oxidative stress, such as smoking, can increase its concentration . .
Future Directions
Biochemical Analysis
Biochemical Properties
The 2,3-dinor-8-epi-prostaglandin F2alpha interacts with various enzymes, proteins, and other biomolecules. It is a product of non-specific lipid peroxidation, indicating its role in oxidative stress pathways
Cellular Effects
It is known that its parent compound, 8-iso PGF2α, is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be a metabolite of 8-iso PGF2α, which is involved in various biological processes, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known to be a metabolite of 8-iso PGF2α, suggesting that it may be involved in the same or similar pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dinor-8-epi-prostaglandin F2alpha typically involves the oxidation of arachidonic acid. The process includes several steps of oxidation and reduction, often using reagents such as hydrogen peroxide and catalysts like iron or copper ions . The reaction conditions usually require controlled temperatures and pH levels to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research rather than large-scale manufacturing. the methods used in laboratories can be scaled up with appropriate adjustments in reaction vessels, temperature control, and purification processes .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dinor-8-epi-prostaglandin F2alpha undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form more stable metabolites.
Reduction: It can be reduced to form different isomers or related compounds.
Substitution: Certain functional groups in the molecule can be substituted with other groups under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iron or copper ions as catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various organic reagents depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include different isomers of prostaglandins and other related lipid compounds .
Properties
IUPAC Name |
(Z)-5-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h5-6,10-11,13-17,19-21H,2-4,7-9,12H2,1H3,(H,22,23)/b6-5-,11-10+/t13-,14-,15+,16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKLJIUIJUVJNR-JSEKUSAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315377 | |
Record name | 2,3-Dinor-8-isoPGF2α | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601315377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221664-05-7 | |
Record name | 2,3-Dinor-8-isoPGF2α | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221664-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dinor-8-isoPGF2α | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601315377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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